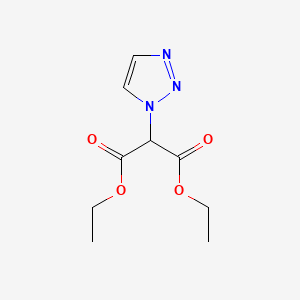

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester

CAS No.: 817176-68-4

Cat. No.: VC16812070

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 817176-68-4 |

|---|---|

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | diethyl 2-(triazol-1-yl)propanedioate |

| Standard InChI | InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | VGCIEPOGVSEJPD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester, systematically named diethyl 2-(triazol-1-yl)propanedioate, features a central propanedioate backbone substituted at the C2 position with a 1,2,3-triazole ring. The ester groups at the C1 and C3 positions enhance solubility in organic solvents, while the triazole moiety introduces nitrogen-rich heterocyclic character. The compound’s canonical SMILES representation, , underscores its connectivity .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | Diethyl 2-(triazol-1-yl)propanedioate |

| InChI Key | VGCIEPOGVSEJPD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |

The triazole ring adopts a planar configuration, enabling π-π stacking interactions, while the ester groups contribute to dipole-dipole interactions. Computational models predict moderate polarity, with a calculated LogP of 1.2–1.5, suggesting balanced lipophilicity .

Synthesis and Preparation

Generalized Procedure (Adapted from )

-

Reagents: A β-ketoester (e.g., diethyl propanedioate) reacts with an organic azide (e.g., 1-azidopyridine) in acetonitrile.

-

Catalyst: DBU (1,8-diazabicycloundec-7-ene) or Cu(OTf) facilitates cycloaddition.

-

Conditions: Heating at 50–80°C for 8–24 hours.

-

Workup: Purification via flash chromatography (MeOH/DCM/AcOH) yields the triazole product.

For example, ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via Cu(OTf)-catalyzed reaction of ethyl acetoacetate with 2-azidopyridine . Adapting this to diethyl propanedioate could yield the target compound.

Challenges and Optimization

-

Regioselectivity: 1,4-disubstituted triazoles dominate under CuAAC conditions, but propargyl esters may favor alternative regiochemistry.

-

Side Reactions: Ester hydrolysis or decarboxylation under basic or high-temperature conditions necessitates pH and temperature control .

Related Compounds and Analogues

Structural Derivatives

Physicochemical Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume